N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-8-5-14(9-11-4-7-17-10-11)13(15)12-3-2-6-18-12/h2-4,6-7,10H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKQCUHRUHATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine. The reaction can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Bioactivity : The addition of a methoxyethyl group (as in the target compound) may enhance solubility compared to aryl-substituted analogs (e.g., nitro- or bromophenyl derivatives) . However, alkyl substituents like methoxyethyl could reduce receptor binding affinity compared to aromatic groups, as seen in opioid analogs .
- Crystallographic Behavior: Aryl-substituted furan carboxamides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) exhibit planar amide conformations and intramolecular hydrogen bonding, which stabilize their crystal structures .
Pharmacological Analogues: Opioid Receptor Ligands
Compounds like ortho-fluorofuranyl fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) share the furan-2-carboxamide core but incorporate a piperidine moiety linked to a phenethyl group, conferring potent opioid activity . In contrast, the target compound lacks the piperidine ring critical for µ-opioid receptor binding, suggesting divergent pharmacological profiles.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, including antibacterial, anticancer, and other relevant biological activities.
Structural Characteristics
The compound is characterized by the presence of a furan ring and an amide functional group, which are known to contribute to various biological activities. The molecular formula is CHNO, with a molecular weight of approximately 219.25 g/mol.
Antibacterial Activity
Research indicates that compounds containing furan moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis of related compounds is summarized in Table 1.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | Furan ring with amino and sulfonamide groups | Significant action against Escherichia coli and Staphylococcus aureus |
| N-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Furan derivative | Inhibitor of SARS-CoV-2 Mpro |
| N-(furan-3-ylmethyl)-N-(phenyl)benzo[c][1,2,5]thiadiazole | Furan with thiadiazole moiety | Anticancer activity |
These findings suggest that this compound may possess similar antibacterial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of compounds containing furan rings has been widely studied. For example, certain furan derivatives have shown promising results in inhibiting tumor growth in various cancer models. In particular, compounds that target androgen receptors or exhibit cytotoxic effects on cancer cells are of significant interest.
A recent study highlighted the anticancer activity of a related furan compound in a mouse xenograft model of head and neck cancer, demonstrating its potential as a therapeutic agent. This suggests that this compound could also be evaluated for similar effects.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in bacterial proliferation or cancer cell growth.
In vitro studies using cell lines can provide insights into its mode of action, including potential pathways involved in apoptosis or inhibition of cell division.
Case Studies and Research Findings
Several studies have examined the biological activity of furan-containing compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of furan derivatives exhibited potent antimicrobial activity against multiple bacterial strains, indicating their potential for development as novel antibiotics.
- Cancer Cell Line Studies : Research on structurally similar compounds has shown significant cytotoxic effects against various cancer cell lines, leading to further investigation into their use as chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) reacting furan-2-carboxylic acid chloride with 2-methoxyethylamine to form the mono-substituted intermediate, followed by (2) introducing the furan-3-ylmethyl group using a coupling agent like EDC/HOBt under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, furan protons at δ 6.2–7.4 ppm) .
- FT-IR : Verify the amide C=O stretch (~1650–1680 cm) and furan C-O-C vibrations (~1010–1050 cm) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]) and retention time consistency .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Use in vitro assays:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116) at concentrations 1–100 μM, with IC calculations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial disk diffusion : Assess activity against E. coli or S. aureus at 50–200 μg/mL .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute HOMO-LUMO gaps. For example, a narrow gap (<4 eV) suggests redox activity relevant to biological interactions .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., amide oxygen as a hydrogen bond acceptor) .
- Solvent Effects : Apply PCM models to simulate aqueous solubility and partition coefficients (logP) .
Q. How to resolve contradictions in biological data (e.g., varying IC across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Structural Analog Comparison : Benchmark against N-(3-ethylphenyl)furan-2-carboxamide to isolate substituent effects .
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Proteomics : Perform SILAC labeling to identify differentially expressed proteins post-treatment (e.g., apoptosis regulators like Bcl-2) .
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin or DNA topoisomerase II, guided by furan-carboxamide derivatives’ known targets .
- ROS Detection : Apply DCFH-DA fluorescence to measure reactive oxygen species generation, linking to oxidative stress pathways .
Q. How can crystallography (e.g., SHELX) resolve structural ambiguities in derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMF/ethanol). Use SHELXL for refinement, focusing on torsion angles between furan and methoxyethyl groups .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing motifs .
Key Research Recommendations
- Prioritize in vivo pharmacokinetic studies to assess oral bioavailability and metabolic pathways.
- Explore hybrid derivatives (e.g., incorporating oxadiazole or thiochromene moieties) to enhance target selectivity .
- Validate computational predictions with synchrotron-based XAS to study metal-binding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
